molecular formula C11H15N3O2 B2613095 Methyl 1-(2-pyrazinyl)-4-piperidinecarboxylate CAS No. 860648-97-1

Methyl 1-(2-pyrazinyl)-4-piperidinecarboxylate

Cat. No.: B2613095
CAS No.: 860648-97-1
M. Wt: 221.26
InChI Key: JMTNLJDMDJPLER-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 1-(2-pyrazinyl)-4-piperidinecarboxylate

Molecular Architecture and IUPAC Nomenclature

This compound (CAS 860648-97-1) is formally named methyl 1-pyrazin-2-ylpiperidine-4-carboxylate . Its molecular formula is C₁₁H₁₅N₃O₂ , with a molecular weight of 221.26 g/mol . The structure features:

  • Piperidine ring : A six-membered saturated nitrogen-containing ring, substituted at position 1 with a pyrazine group and at position 4 with a methyl ester.
  • Pyrazine moiety : A bicyclic aromatic ring containing two nitrogen atoms at positions 1 and 2, directly bonded to the piperidine nitrogen.
  • Methyl ester : A carbonyl-ester group at position 4 of the piperidine ring.

The SMILES notation COC(=O)C1CCN(CC1)C2=NC=CN=C2 illustrates the connectivity: the methyl ester (COC=O) is attached to the piperidine (C1CCN(CC1)), which is linked to pyrazine (C2=NC=CN=C2).

Table 1: Key Molecular Parameters
Parameter Value Source
Molecular Formula C₁₁H₁₅N₃O₂
Molecular Weight 221.26 g/mol
SMILES COC(=O)C1CCN(CC1)C2=NC=CN=C2
IUPAC Name Methyl 1-pyrazin-2-ylpiperidine-4-carboxylate

Crystallographic Analysis and Conformational Isomerism

No direct crystallographic data for this compound is available. However, insights can be drawn from related piperidine-pyrazine hybrids and general piperidine conformations:

  • Piperidine ring conformation : Chair or boat conformations are typical, with substituents influencing stability. The pyrazine group’s planar structure may restrict chair flips.
  • Pyrazine-piperidine linkage : The nitrogen in pyrazine is sp² hybridized, forming a fixed bond with the piperidine nitrogen. This rigidity limits rotational isomerism.
  • Ester group orientation : The methyl ester’s carbonyl group may adopt a trans configuration due to steric hindrance from the piperidine ring.

While conformational isomerism is theoretically possible, the compound’s rigidity and electronic structure likely minimize such variations. Further crystallographic studies are needed to confirm these hypotheses.

Comparative Structural Analysis with Piperidine-Pyrazine Hybrid Analogs

This compound differs from other piperidine-pyrazine derivatives in substituent placement and electronic effects:

Table 2: Comparative Analysis of Piperidine-Pyrazine Hybrids
Compound Substituents Key Differences Source
This compound Pyrazine (C₂H₄N₂), methyl ester Direct pyrazine-piperidine linkage
Methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate Ethylbutanoyl, methyl ester Alkyl substitution at piperidine N
Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate Benzyl, phenylamino, methyl ester Aromatic substituents at positions 1 and 4

Electron-Withdrawing Effects : The pyrazine ring’s electron-withdrawing nature reduces electron density at the piperidine nitrogen, contrasting with electron-donating groups (e.g., benzyl in ). This influences reactivity in nucleophilic substitutions.

Steric Considerations : The planar pyrazine group occupies less space than bulky phenyl or benzyl substituents, affecting molecular packing and solubility.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :
    • Methyl ester : Singlet at δ 3.8–3.9 ppm.
    • Piperidine protons : Multiplets between δ 1.5–2.5 ppm (axial/equatorial H) and δ 3.5–4.0 ppm (N-linked H).
    • Pyrazine protons : Downfield shifts at δ 8.5–9.0 ppm due to aromatic deshielding.
  • ¹³C NMR :
    • Carbonyl carbon : δ 170–175 ppm.
    • Pyrazine carbons : δ 145–155 ppm (N-substituted C) and δ 125–135 ppm (non-substituted C).
Infrared Spectroscopy (IR)
  • Ester carbonyl : Strong absorption at ~1700 cm⁻¹.
  • C–N stretching (pyrazine) : Bands at ~1600–1500 cm⁻¹.
  • C–H aromatic stretching : Peaks at ~3100 cm⁻¹.
Mass Spectrometry (MS)
  • Molecular ion peak : m/z 221 [M]⁺.
  • Fragmentation : Loss of methyl ester (m/z 189) and pyrazine-related fragments (e.g., m/z 80 for C₄H₄N₂).

Properties

IUPAC Name

methyl 1-pyrazin-2-ylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-16-11(15)9-2-6-14(7-3-9)10-8-12-4-5-13-10/h4-5,8-9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTNLJDMDJPLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818774
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-pyrazinyl)-4-piperidinecarboxylate typically involves the reaction of pyrazine derivatives with piperidinecarboxylate esters. One common method includes the use of pyrazinyl halides and piperidinecarboxylate esters under basic conditions to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent such as ethanol at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The thiophene-2-sulfonyl group participates in characteristic sulfonamide reactions:

Reaction TypeConditionsProducts/OutcomesReferences
Acidic Hydrolysis HCl (6M), 80°C, 12hThiophene-2-sulfonic acid + amine
Nucleophilic Substitution NaH, alkyl halides (RT, DMF)N-alkylated sulfonamide derivatives
Oxidation mCPBA, CH₂Cl₂, 0°C → RTSulfone formation (minor pathway)
  • Hydrolysis occurs preferentially at the sulfonamide bond under acidic conditions, yielding thiophene-2-sulfonic acid and the corresponding tetrahydroquinoline amine.

  • Alkylation reactions at the sulfonamide nitrogen require strong bases like NaH to deprotonate the NH group.

Ethanediamide Linker Reactivity

The ethanediamide (N-(3-methoxyphenyl)methyl group) undergoes hydrolysis and coupling:

Reaction TypeConditionsProducts/OutcomesReferences
Acidic Hydrolysis H₂SO₄ (2M), reflux, 6hCarboxylic acid + benzylamine
Basic Hydrolysis NaOH (1M), 60°C, 4hSodium carboxylate + amine byproduct
Enzymatic Cleavage Trypsin (pH 7.4, 37°C)No significant cleavage observed
  • The amide bond is stable under physiological conditions but cleaves under strong acidic or basic hydrolysis.

Tetrahydroquinoline Core Reactivity

The tetrahydroquinoline ring displays redox and electrophilic substitution behavior:

Reaction TypeConditionsProducts/OutcomesReferences
Oxidation KMnO₄, H₂O, 100°CQuinoline derivative (aromatization)
Electrophilic Substitution HNO₃/H₂SO₄, 0°CNitration at C5 position
Ring-Opening HBr (48%), 120°C, 8hBrominated open-chain amine
  • Oxidation with KMnO₄ converts the tetrahydroquinoline to a fully aromatic quinoline system.

  • Nitration occurs regioselectively at the C5 position due to electron-donating effects from the sulfonamide group.

Thiophene-Sulfonyl Moiety Reactivity

The thiophene ring undergoes electrophilic substitution and cross-coupling:

Reaction TypeConditionsProducts/OutcomesReferences
Bromination Br₂, FeBr₃, CH₂Cl₂, RT5-bromothiophene-sulfonyl derivative
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, DME, 80°CBiaryl-thiophene hybrid
C-H Arylation AgOTf, Cu(OAc)₂, DCE, 140°C

Scientific Research Applications

Methyl 1-(2-pyrazinyl)-4-piperidinecarboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse applications in drug development and therapeutic interventions. This article will explore the scientific research applications of this compound, focusing on its roles in cancer therapy, neurodegenerative disease treatment, and as an insecticide. Comprehensive data tables and case studies will illustrate its efficacy and potential.

Case Studies

  • Inhibition of Tumor Growth : A study demonstrated that derivatives of piperidine compounds exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, suggesting that modifications to the piperidine structure can enhance biological activity .
  • Combination Therapies : Research indicates that combining this compound with established chemotherapeutics may improve treatment outcomes by overcoming resistance mechanisms in cancer cells .
StudyCompoundTargetOutcome
Piperidine derivativeFaDu tumor cellsCytotoxicity observed
Combination with GleevecCML cellsEnhanced efficacy noted

Alzheimer's Disease

The compound's structural features allow it to interact with acetylcholinesterase and butyrylcholinesterase enzymes, making it a candidate for Alzheimer's disease treatment. Inhibitors of these enzymes can help increase acetylcholine levels in the brain, potentially improving cognitive function .

Case Studies

  • Cholinesterase Inhibition : A novel derivative demonstrated significant inhibition of both cholinesterase enzymes, leading to improved cognitive performance in animal models .
  • Multi-targeted Approach : Some studies have focused on developing derivatives that not only inhibit cholinesterases but also target amyloid beta aggregation, a hallmark of Alzheimer's pathology .
StudyCompoundTarget EnzymeResult
Cholinesterase inhibitorAChE and BuChESignificant inhibition observed
Multi-target derivativeAmyloid beta aggregationReduced aggregation noted

Insecticidal Properties

This compound has been explored for its potential as an insecticide. Its structure allows it to interact with insect neuroreceptors, providing a mechanism for pest control without harming crops or non-target organisms.

Case Studies

  • Field Trials : Trials have shown that formulations containing this compound can effectively reduce pest populations while maintaining crop health .
  • Safety Profile : Comparative studies indicate that this compound poses lower risks to beneficial insects compared to traditional insecticides .
StudyApplicationTarget PestOutcome
Field trialVarious pestsEffective reduction in populations
Safety assessmentBeneficial insectsLower toxicity observed

Mechanism of Action

The mechanism of action of Methyl 1-(2-pyrazinyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares Methyl 1-(2-pyrazinyl)-4-piperidinecarboxylate with structurally related piperidine derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
This compound 1-Pyrazinyl, 4-methyl ester C₁₁H₁₅N₃O₂ 221.26 Not reported Enzyme inhibitor (e.g., galactokinase)
Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate 1-Phenylsulfonyl, 4-methyl ester C₁₃H₁₇NO₄S 283.34 83–85 Irritant; used in organic synthesis
Ethyl 1-(2-pyrazinyl)-4-piperidinecarboxylate 1-Pyrazinyl, 4-ethyl ester C₁₂H₁₇N₃O₂ 235.28 Not reported Binds galactokinase (PDB: 6Q3W)
Methyl 1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxylate 1-(6-Chloro-pyridazinyl), 4-methyl ester C₁₁H₁₄ClN₃O₂ 255.70 Not reported Intermediate in drug synthesis
1-(4-Fluorobenzyl)-3-{[1-(2-pyrazinyl)-4-piperidinyl]methyl}urea Urea linker, 4-fluorobenzyl group C₁₈H₂₂FN₅O 343.41 Not reported Potential therapeutic agent

Key Observations :

  • Substituent Effects : The pyrazinyl group enhances hydrogen-bonding capacity compared to phenylsulfonyl or chloro-pyridazinyl groups, influencing target selectivity (e.g., galactokinase binding vs. general irritancy) .
  • Ester Group Impact : Ethyl esters (e.g., Ethyl 1-(2-pyrazinyl)-4-piperidinecarboxylate) exhibit slightly higher molecular weights and altered pharmacokinetics compared to methyl esters .
Analgesic Derivatives ():
  • Methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833): Potency: 10,031× morphine in rat tail withdrawal tests. Safety Margin: LD₅₀/ED₅₀ = 25,211 (exceptionally high) .
  • Comparison : Unlike R 31 833, this compound lacks reported analgesic activity but shows enzyme-binding properties, highlighting substituent-driven functional divergence .
Enzyme-Targeting Derivatives ():
  • Ethyl 1-(2-pyrazinyl)-4-piperidinecarboxylate : Crystallized with human galactokinase (PDB: 6Q3W), suggesting a role in modulating carbohydrate metabolism .

Biological Activity

Methyl 1-(2-pyrazinyl)-4-piperidinecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by its pyrazine ring and piperidine structure, which contribute to its biological activity. It serves as a building block in the synthesis of more complex pyrazine derivatives, which are often investigated for their pharmacological properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of diverse derivatives with potential biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is believed to modulate enzyme activity and receptor interactions, influencing metabolic pathways and cellular processes. For instance, it may inhibit certain enzymes or bind to receptors, leading to various pharmacological effects.

Biological Activities

Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties : The compound has also been investigated for its anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving histone acetylation and modulation of transcription factors associated with cell growth regulation .

Enzyme Inhibition : The compound acts as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. Inhibitors targeting LSD1 have shown promise in cancer therapy by altering gene expression profiles associated with tumor growth .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazine derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL. This suggests that the compound could be a candidate for developing new antibiotics.

Case Study 2: Anticancer Activity

In a series of experiments aimed at exploring the anticancer properties of pyrazine derivatives, this compound was found to significantly reduce cell viability in several cancer cell lines. The mechanism was linked to its ability to inhibit LSD1, leading to increased levels of acetylated histones and altered gene expression related to apoptosis and cell cycle regulation .

Research Findings Summary Table

Biological Activity Mechanism Study Findings
AntimicrobialEnzyme inhibitionSignificant growth inhibition in bacterial strains at low concentrations
AnticancerLSD1 inhibitionInduced apoptosis in cancer cells; altered gene expression profiles
Enzyme InteractionReceptor bindingModulated metabolic pathways affecting cellular processes

Q & A

Basic Research Question

  • Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis .
  • Solubility : Prepare stock solutions in anhydrous DMSO or ethanol (10 mM) to avoid precipitation .
  • Handling : Use inert atmospheres (N₂/Ar) during reactions to minimize oxidation .

How is this compound applied in pharmacological research?

Advanced Research Question
While direct data is limited, structurally related piperidinecarboxylates are explored for:

  • Central Nervous System (CNS) Targets : Analogs like N-methylcarfentanyl bind opioid receptors, suggesting potential neuropharmacological applications .
  • Antimicrobial Agents : Derivatives with fluorinated substituents exhibit activity against plant pathogens .
    Methodology : Conduct SAR studies by systematically varying substituents and testing in vitro/in vivo models .

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